Home > Products > Screening Compounds P119124 > H-Cxp-ala-Gly-Phe-leu-OH
H-Cxp-ala-Gly-Phe-leu-OH -

H-Cxp-ala-Gly-Phe-leu-OH

Catalog Number: EVT-10980924
CAS Number:
Molecular Formula: C30H39N5O8
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Cxp-ala-Gly-Phe-leu-OH is a synthetic peptide compound that has gained attention in biochemical and pharmacological research due to its potential therapeutic applications. The compound consists of a sequence of amino acids, specifically incorporating a modified amino acid, which contributes to its unique properties. Understanding the synthesis, molecular structure, reactions, and mechanisms of action is crucial for exploring its scientific uses.

Source

The compound can be synthesized through various peptide synthesis methods, including solid-phase peptide synthesis (SPPS) and liquid-phase synthesis techniques. These methods allow for the precise assembly of the peptide sequence, ensuring high purity and yield.

Classification

H-Cxp-ala-Gly-Phe-leu-OH is classified as a peptide, specifically a tetrapeptide, due to its composition of four amino acids. It falls under the category of bioactive peptides, which are known for their roles in biological processes and potential therapeutic effects.

Synthesis Analysis

Methods

The synthesis of H-Cxp-ala-Gly-Phe-leu-OH typically involves several key steps:

  1. Protection of Functional Groups: Protecting groups are used on the amino acids to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: The protected amino acids are sequentially coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), which facilitate the formation of peptide bonds.
  3. Deprotection: After coupling, the protecting groups are removed to yield the final peptide product.

These steps can be performed using automated synthesizers to enhance efficiency and reproducibility in peptide production.

Technical Details

The synthesis may also involve specific conditions such as temperature control and pH adjustments to optimize yields and minimize racemization during the coupling process. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to confirm the structure and purity of the synthesized peptide .

Molecular Structure Analysis

Structure

The molecular structure of H-Cxp-ala-Gly-Phe-leu-OH can be described by its sequence:

  • Cxp: A modified amino acid (likely a cyclized form).
  • Ala: Alanine.
  • Gly: Glycine.
  • Phe: Phenylalanine.
  • Leu: Leucine.

Data

The InChI (International Chemical Identifier) for H-Cxp-ala-Gly-Phe-leu-OH provides a systematic representation of its molecular structure, which aids in database searches and chemical informatics. The molecular weight and specific stereochemistry would also be critical data points for characterization.

Chemical Reactions Analysis

Reactions

H-Cxp-ala-Gly-Phe-leu-OH can participate in various chemical reactions including:

  1. Oxidation: The side chains of certain amino acids may undergo oxidation reactions, forming disulfide bonds or other oxidized derivatives.
  2. Reduction: Reduction reactions can modify functional groups within the peptide.
  3. Substitution Reactions: The compound can also undergo nucleophilic substitution at specific sites on the amino acid side chains.

These reactions are essential for modifying the compound for further studies or applications .

Technical Details

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The choice of reagents and conditions significantly influences the outcome of these chemical transformations.

Mechanism of Action

Process

The mechanism of action for H-Cxp-ala-Gly-Phe-leu-OH primarily involves its interaction with specific biological receptors or enzymes. Depending on its structural features, it may act as an agonist or antagonist at certain receptor sites, modulating physiological responses such as pain perception or inflammation.

Data

Research indicates that peptides like H-Cxp-ala-Gly-Phe-leu-OH can influence signaling pathways involving G-protein-coupled receptors (GPCRs), leading to downstream effects that alter cellular behavior . Quantitative data on binding affinities and efficacy would provide insight into its pharmacological potential.

Physical and Chemical Properties Analysis

Physical Properties

H-Cxp-ala-Gly-Phe-leu-OH is expected to exhibit properties typical of peptides, such as solubility in water and stability under physiological conditions. Its stability may vary depending on environmental factors like pH and temperature.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Determined by the sum of the atomic weights of all atoms in the molecule.
  • Solubility: Generally soluble in polar solvents due to hydrophilic amino acid side chains.
  • Reactivity: The presence of functional groups allows for various chemical modifications.

Characterization techniques such as high-performance liquid chromatography (HPLC) can be used to analyze these properties quantitatively .

Applications

Scientific Uses

H-Cxp-ala-Gly-Phe-leu-OH has several potential applications in scientific research:

  1. Drug Development: As a lead compound for designing new analgesics or anti-inflammatory drugs with improved efficacy and reduced side effects.
  2. Biochemical Studies: Used in studies investigating peptide-receptor interactions, contributing to our understanding of signal transduction pathways.
  3. Therapeutic Applications: Potential use in treating conditions related to pain management or metabolic disorders due to its bioactive nature .
Introduction and Contextual Framework

N-Terminal Modified Pentapeptides in Targeted Bioregulation

N-terminal modifications represent a strategic approach to enhance the bioregulatory properties of therapeutic peptides. The incorporation of non-canonical amino acids like cyclohexylalanine (Cxp) at the N-terminus of the pentapeptide H-Cxp-Ala-Gly-Phe-Leu-OH introduces steric bulk and hydrophobic character, significantly altering target-binding specificity and proteolytic stability. Unlike canonical peptides, Cxp-modified sequences exhibit enhanced membrane permeability due to increased lipophilicity, facilitating interactions with intracellular targets inaccessible to larger biologics like antibodies [2]. This aligns with the broader shift toward peptide-drug conjugates (PDCs), which leverage peptide vectors for targeted delivery. PDCs demonstrate multi-component activity against complex disease states (e.g., neurodegenerative disorders, antimicrobial resistance) while minimizing off-target effects through site-specific conjugation chemistry [2].

The Ala-Gly-Phe-Leu segment provides a proteolytic cleavage site, as evidenced by thermolysin’s specificity for Gly-Phe bonds in analogous tripeptides [10]. By positioning Cxp at the N-terminus, the peptide’s susceptibility to aminopeptidases is reduced, thereby extending its functional half-life. This design principle mirrors endogenous strategies, such as N-terminal acetylation, which shields peptides from degradation and modulates protein-protein interactions [3] [9].

Table 1: Bioregulatory Advantages of N-Terminal Modifications in Pentapeptides

Modification TypeFunctional ImpactTherapeutic Application
Hydrophobic (e.g., Cxp)Enhanced membrane permeabilityIntracellular target engagement
Acetyl groupProteolytic resistanceStabilization of signaling peptides
Biotin/PalmitoylFacilitates carrier bindingTissue-specific delivery systems
2-EthynylbenzaldehydeSite-specific labelingFluorescence-based bioimaging

Structural Classification of Hybrid Cxp-Containing Peptide Architectures

The pentapeptide H-Cxp-Ala-Gly-Phe-Leu-OH belongs to the hybrid structural class characterized by non-canonical N-terminal residues and canonical C-terminal domains. Its architecture can be dissected into three functional zones:

  • N-terminal Cxp: The cyclohexyl side chain confers extreme hydrophobicity (GRAVY index: >2.0), promoting lipid bilayer insertion. This mirrors natural modifications like N-terminal myristoylation or palmitoylation, which anchor proteins to cellular membranes [3] [9].
  • Central Ala-Gly linker: Serves as a structural hinge, providing conformational flexibility. Glycine’s lack of a side chain minimizes steric clash, facilitating peptide backbone rotation.
  • C-terminal Phe-Leu: A hydrophobic recognition motif resembling endogenous opioid sequences (e.g., Tyr-Gly-Gly-Phe-Leu). This domain potentially engages G-protein-coupled receptors (GPCRs), though Cxp’s bulk may alter binding kinetics [4].

Notably, the peptide’s calculated isoelectric point (pI ≈5.8–6.2) arises from the ionizable C-terminal carboxylate (pKa ≈3.0) and N-terminal ammonium (pKa ≈7.5–8.5). Unlike lysine-rich peptides, this sequence lacks basic residues, reducing non-specific electrostatic interactions [10].

Table 2: Residue-Specific Roles in H-Cxp-Ala-Gly-Phe-Leu-OH

Residue PositionRoleChemical Contribution
1 (Cxp)Membrane anchoringHydrophobicity (logP >3)
2 (Ala)Structural transitionChirality modulation
3 (Gly)Backbone flexibilityConformational adaptability
4 (Phe)Receptor recognitionAromatic stacking
5 (Leu)Hydrophobic core stabilizationAliphatic packing

Historical Development of Non-Standard Amino Acid Incorporation in Peptide Therapeutics

The integration of non-standard amino acids like Cxp evolved from foundational work on methionine aminopeptidases (MetAPs). Early studies demonstrated that MetAPs co-translationally excise N-terminal methionine when residue 2 possesses a small radius (e.g., Ala, Gly), enabling subsequent modifications like acetylation or acylation [3]. This inspired the rational design of N-terminal protection strategies, beginning with acetyl and formyl groups in the 1960s to block enzymatic degradation [9].

The 1990s saw advances in chemo-selective conjugation, particularly N-hydroxysuccinimide (NHS) ester chemistry, which facilitated ε-amine labeling of lysine. However, this approach lacked site-specificity due to multiple lysine residues [5]. To address this, pH-controlled strategies emerged, exploiting the pKa difference between the N-terminal α-amine (pKa 6–8) and lysine’s ε-amine (pKa 9–10). Reductive amination using aldehydes at pH 6–7 allowed selective N-terminal modification [5] [7].

Modern techniques leverage bioorthogonal chemistry, such as 2-ethynylbenzaldehyde (2-EBA) cyclization, which forms stable isoquinolinium salts exclusively at the N-terminus under mild conditions [7]. This method enabled the site-specific attachment of fluorophores or cytotoxic payloads to peptides like H-Cxp-Ala-Gly-Phe-Leu-OH, overcoming heterogeneity issues plaguing early antibody-drug conjugates [2]. Concurrently, solid-phase peptide synthesis advancements permitted the incorporation of bulky residues like Cxp via Fmoc-protected derivatives, expanding the repertoire of non-canonical building blocks [10].

Table 3: Key Milestones in Non-Standard Amino Acid Incorporation

EraInnovationImpact on Peptide Design
1960sNHS ester chemistryEnabled amine bioconjugation; lacked selectivity
1980sReductive aminationpH-dependent N-terminal specificity
1990sFmoc SPPS protocolsBroadened non-standard amino acid accessibility
2020s2-EBA cyclizationMetal-free, site-selective labeling
PresentCxp derivativesEnhanced hydrophobicity for membrane targeting

Properties

Product Name

H-Cxp-ala-Gly-Phe-leu-OH

IUPAC Name

4-[(2S)-2-amino-3-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]benzoic acid

Molecular Formula

C30H39N5O8

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C30H39N5O8/c1-17(2)13-24(30(42)43)35-28(39)23(15-19-7-5-4-6-8-19)34-25(36)16-32-26(37)18(3)33-27(38)22(31)14-20-9-11-21(12-10-20)29(40)41/h4-12,17-18,22-24H,13-16,31H2,1-3H3,(H,32,37)(H,33,38)(H,34,36)(H,35,39)(H,40,41)(H,42,43)/t18-,22-,23-,24-/m0/s1

InChI Key

YGSPIRVSMFDGND-IMNFJDCFSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.